
Quinidine hydrochloride monohydrate
Descripción general
Descripción
El clorhidrato de quinidina monohidratado es un compuesto derivado de la corteza del árbol de la quina. Es un D-isómero de la quinina y se ha utilizado históricamente como medicamento antiarrítmico. Este compuesto es conocido por su capacidad para restaurar el ritmo sinusal normal, tratar la fibrilación auricular y el aleteo, y controlar las arritmias ventriculares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de quinidina monohidratado se sintetiza a partir de la quinina mediante una serie de reacciones químicas. El proceso implica la conversión de quinina a quinidina, seguida de la adición de ácido clorhídrico para formar la sal clorhidrato. El paso final implica la cristalización del compuesto para obtener la forma monohidratada .
Métodos de producción industrial
La producción industrial de clorhidrato de quinidina monohidratado implica la extracción a gran escala de quinina de la corteza del árbol de la quina. La quinina extraída se somete entonces a reacciones químicas para convertirla en quinidina, seguida de la formación de la sal clorhidrato y la cristalización para obtener la forma monohidratada .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de quinidina monohidratado experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar N-óxido de quinidina.
Reducción: La reducción del clorhidrato de quinidina monohidratado puede producir dihidroquinidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo metoxi del anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución suelen requerir condiciones ácidas o básicas, dependiendo de la naturaleza del sustituyente.
Principales productos
Oxidación: N-óxido de quinidina.
Reducción: Dihidroquinidina.
Sustitución: Diversos derivados de quinidina sustituidos.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Quinidine hydrochloride monohydrate is categorized as a Class IA antiarrhythmic drug. Its primary mechanism involves blocking sodium channels, which prolongs the action potential duration and the refractory period in cardiac tissues. This action helps restore normal sinus rhythm in patients suffering from atrial fibrillation or flutter .
Clinical Applications
- Atrial Fibrillation and Flutter : Quinidine is primarily indicated for converting atrial fibrillation/flutter to normal sinus rhythm. It is especially useful in patients whose symptoms are not adequately controlled by rate-reduction measures .
- Ventricular Arrhythmias : The drug is also used to treat ventricular arrhythmias, although its use in this context requires careful monitoring due to potential side effects .
- Veterinary Medicine : this compound has been employed in veterinary settings, particularly for treating atrial fibrillation in horses. Studies have demonstrated its efficacy in converting atrial fibrillation to sinus rhythm in Thoroughbred racehorses .
Dosage and Administration
The dosing regimen for quinidine varies based on the specific condition being treated and the patient's response:
- For Atrial Fibrillation : Typical dosing involves loading doses followed by maintenance doses adjusted based on plasma concentrations. For horses, a study indicated that a median quinidine concentration of 2.0 μg/mL was associated with successful conversion to sinus rhythm .
Dosage Regimen | Route | Population | Median Concentration |
---|---|---|---|
20 mg/kg (PO) | Oral | Horses | 2.0 μg/mL |
5 mg/kg (IV) | Intravenous | Horses | 2.0 μg/mL |
Case Studies
Several case studies highlight the effectiveness and risks associated with quinidine treatment:
- Equine Atrial Fibrillation Study : A study involving 29 Thoroughbred horses showed that most horses converted to sinus rhythm following administration of quinidine sulfate dihydrate or hydrochloride monohydrate. Adverse effects were noted at higher plasma concentrations (median concentration of 3.8 μg/mL) including depression and tachycardia .
- Human Case Reports : In human medicine, quinidine has been linked to cases of overdose resulting in severe ventricular arrhythmias and hypotension, emphasizing the need for careful monitoring during treatment .
Mecanismo De Acción
El clorhidrato de quinidina monohidratado ejerce sus efectos bloqueando los canales de sodio y potasio en las células cardíacas. Esta acción prolonga el potencial de acción celular y reduce la excitabilidad miocárdica y la velocidad de conducción. El compuesto también inhibe las enzimas del citocromo P450, afectando al metabolismo de los fármacos .
Comparación Con Compuestos Similares
Compuestos similares
Quinina: Otro alcaloide del árbol de la quina, utilizado principalmente como agente antimalárico.
Sulfato de quinidina: Una forma de sal diferente de la quinidina, utilizada para aplicaciones médicas similares.
Dihidroquinidina: Una forma reducida de quinidina con propiedades antiarrítmicas similares pero menos potentes
Singularidad
El clorhidrato de quinidina monohidratado es único por su acción de bloqueo específica sobre los canales de potasio y su uso en el tratamiento de una variedad de arritmias cardíacas. Su forma monohidratada proporciona estabilidad y ventajas de solubilidad sobre otras formas .
Actividad Biológica
Quinidine hydrochloride monohydrate is a derivative of quinine and is primarily recognized for its roles as an antiarrhythmic agent and an antimalarial drug. Its biological activities are largely attributed to its ability to modulate ion channels, particularly in cardiac and smooth muscle tissues, which has implications for both therapeutic applications and research into channelopathies.
Cardiac Ion Channel Modulation
this compound acts as a Class I antiarrhythmic agent, primarily by blocking voltage-gated sodium (Na) and potassium (K) channels. This blockade prolongs the action potential duration in cardiac tissues, thereby reducing the electrical excitability of cardiac muscle cells. Specifically, it inhibits:
- Sodium Currents (I) : Decreases the phase zero depolarization of action potentials.
- Potassium Currents : Reduces repolarizing K currents such as I, I, and the inward rectifier current I .
This modulation is crucial for managing arrhythmias, as it helps restore normal rhythm by preventing reentrant circuits in the heart.
Smooth Muscle Interaction
In addition to its cardiac effects, quinidine also influences smooth muscle function by blocking specific potassium channels, notably KCa3.1 (IK channels) and KCa5.1 (SK channels). These channels are vital for regulating electrical activity and contractility in various organs, including blood vessels and the gastrointestinal tract . Research indicates that quinidine can inhibit these channels, providing insights into the functional consequences of genetic mutations affecting them .
Antimalarial Activity
This compound exhibits significant antimalarial properties, particularly against Plasmodium vivax and P. malariae. It functions primarily as an intra-erythrocytic schizonticide, disrupting the lifecycle of malaria parasites within red blood cells . Studies have demonstrated that quinidine is over 100 times more active against chloroquine-sensitive strains of P. falciparum compared to its 9-epiquinine counterparts .
Pharmacokinetics and Dosage Regimens
Pharmacokinetic Studies
Pharmacokinetic analyses have been conducted to optimize dosing regimens for quinidine in both human and veterinary medicine. For instance, a study involving Thoroughbred racehorses established that a loading dose of 30 mg/kg followed by maintenance doses could achieve effective plasma concentrations for treating atrial fibrillation .
Dosage Regimen | Loading Dose (mg/kg) | Maintenance Dose (mg/kg) | Median Plasma Concentration (μg/mL) |
---|---|---|---|
Oral Quinidine Sulfate | 30 | 6.5 every 2 hours | 2.0 (range: 0.5–2.7) |
Intravenous Quinidine Hydrochloride | 5 | N/A | Not specified |
Case Studies
Several case studies highlight the clinical applications of this compound:
- Brugada Syndrome Treatment : Quinidine has been successfully used to manage electrical storms in patients with Brugada syndrome, demonstrating its effectiveness in stabilizing heart rhythms during acute episodes .
- Atrial Fibrillation in Horses : A study involving Thoroughbred horses treated with quinidine sulfate dihydrate reported successful conversion to sinus rhythm with monitored plasma concentrations, underscoring its role in veterinary cardiology .
Research Findings
Recent research has focused on the interaction of quinidine with mutated ion channels to understand disease mechanisms better. For example, studies have shown that quinidine exhibits higher potency against specific mutations of KCa channels compared to wild-type forms, which may have implications for treating channelopathies and understanding genetic disorders related to ion channel function .
Propiedades
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVZDMWHXVXUBY-KAIFKDDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977074 | |
Record name | Quinidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6151-40-2 | |
Record name | Quinidine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.